molecular formula C17H13FN6 B11075616 4-(5-fluoro-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(5-fluoro-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11075616
M. Wt: 320.32 g/mol
InChI Key: PWUWIJVRUAGUSM-UHFFFAOYSA-N
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Description

4-(5-FLUORO-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex heterocyclic compound that combines the structural features of indole, triazine, and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-FLUORO-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazine ring, and finally, the construction of the benzimidazole moiety. Common reagents used in these reactions include fluorinating agents, amines, and various catalysts to facilitate the formation of the desired heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(5-FLUORO-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-(5-FLUORO-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-FLUORO-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share structural similarities.

    Triazine Derivatives: Compounds such as melamine and atrazine are structurally related.

    Benzimidazole Derivatives: Compounds like albendazole and omeprazole have similar core structures.

Uniqueness

What sets 4-(5-FLUORO-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE apart is its unique combination of three different heterocyclic systems, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13FN6

Molecular Weight

320.32 g/mol

IUPAC Name

4-(5-fluoro-1H-indol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H13FN6/c18-9-5-6-12-10(7-9)11(8-20-12)15-22-16(19)23-17-21-13-3-1-2-4-14(13)24(15)17/h1-8,15,20H,(H3,19,21,22,23)

InChI Key

PWUWIJVRUAGUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CNC5=C4C=C(C=C5)F

Origin of Product

United States

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